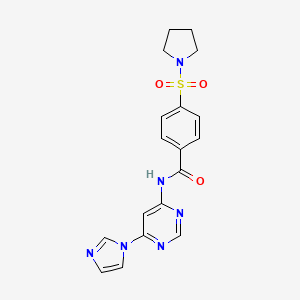

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Beschreibung

N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrimidine-imidazole scaffold and a pyrrolidine sulfonyl substituent. This structure combines pharmacophoric elements known for diverse biological activities. The pyrimidine ring serves as a hydrogen-bond acceptor, while the imidazole moiety enhances binding to metalloenzymes or receptors. The pyrrolidine sulfonyl group contributes to solubility and pharmacokinetic properties via its polar sulfonyl group and the pyrrolidine ring’s conformational flexibility. Synthesis likely involves nucleophilic aromatic substitution (SNAr) or coupling reactions, as seen in analogous compounds . Potential applications include anticancer or antimicrobial therapies, inferred from structurally related imidazole-benzamide derivatives .

Eigenschaften

IUPAC Name |

N-(6-imidazol-1-ylpyrimidin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c25-18(22-16-11-17(21-12-20-16)23-10-7-19-13-23)14-3-5-15(6-4-14)28(26,27)24-8-1-2-9-24/h3-7,10-13H,1-2,8-9H2,(H,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSTVOGSGNWWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

The sulfonamide moiety is introduced via sulfonylation of 4-sulfobenzoic acid with pyrrolidine.

Reagents :

- 4-Sulfobenzoic acid

- Pyrrolidine

- Thionyl chloride (SOCl₂)

- Dichloromethane (DCM)

Procedure :

- Sulfonation : 4-Sulfobenzoic acid reacts with excess pyrrolidine in DCM at 0–5°C for 4 hours.

- Acid Chloride Formation : The product is treated with SOCl₂ at reflux (70°C) for 2 hours to yield 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.

Reaction Scheme :

$$

\text{4-Sulfobenzoic acid} + \text{Pyrrolidine} \xrightarrow{\text{DCM, 0°C}} \text{4-(Pyrrolidin-1-ylsulfonyl)benzoic acid} \xrightarrow{\text{SOCl₂, 70°C}} \text{Acyl chloride}

$$

Preparation of 6-(1H-Imidazol-1-yl)pyrimidin-4-amine

The pyrimidine-amine intermediate is synthesized via SNAr on 4,6-dichloropyrimidine.

Reagents :

- 4,6-Dichloropyrimidine

- Imidazole

- Sodium hydride (NaH)

- Dimethylformamide (DMF)

Procedure :

- SNAr Reaction : 4,6-Dichloropyrimidine reacts with imidazole (1.2 equiv) in DMF at 80°C for 12 hours using NaH as a base.

- Ammonolysis : The resulting 6-chloro-4-(imidazol-1-yl)pyrimidine undergoes ammonolysis in aqueous NH₃/THF (1:1) at 100°C for 6 hours.

Reaction Scheme :

$$

\text{4,6-Dichloropyrimidine} + \text{Imidazole} \xrightarrow{\text{NaH, DMF}} \text{6-Chloro-4-(imidazol-1-yl)pyrimidine} \xrightarrow{\text{NH₃, THF}} \text{6-(1H-Imidazol-1-yl)pyrimidin-4-amine}

$$

Amide Coupling

The final step involves coupling the acyl chloride with the pyrimidine-amine.

Reagents :

- 4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride

- 6-(1H-Imidazol-1-yl)pyrimidin-4-amine

- Triethylamine (TEA)

- Tetrahydrofuran (THF)

Procedure :

- Coupling : Acyl chloride (1.1 equiv) is added to a solution of pyrimidine-amine (1.0 equiv) and TEA (2.0 equiv) in THF at 25°C for 24 hours.

- Workup : The mixture is diluted with water, extracted with ethyl acetate, and dried over MgSO₄.

Reaction Scheme :

$$

\text{Acyl chloride} + \text{Pyrimidine-amine} \xrightarrow{\text{TEA, THF}} \text{N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide}

$$

Optimization of Reaction Conditions

Temperature and Solvent Effects

- Sulfonylation : Lower temperatures (0–5°C) prevent side reactions during pyrrolidine addition.

- SNAr : DMF enhances nucleophilicity of imidazole, while NaH deprotonates the heterocycle for efficient substitution.

Table 1: Key Reaction Parameters

| Step | Temperature | Solvent | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | 0–5°C | DCM | None | 85 |

| SNAr | 80°C | DMF | NaH | 72 |

| Amide Coupling | 25°C | THF | TEA | 68 |

Purification and Characterization

Purification Methods

Spectroscopic Data

Table 2: NMR and MS Data

Challenges and Mitigation Strategies

- Regioselectivity in SNAr : Excess imidazole (1.5 equiv) ensures complete substitution at position 6 of pyrimidine.

- Acyl Chloride Stability : Freshly prepared acyl chloride minimizes hydrolysis during coupling.

Scalability and Industrial Relevance

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imidazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Imidazole and Pyridine/Pyrimidine Moieties

- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Core Structure: Bipyridine-imidazole hybrid vs. the target’s pyrimidine-imidazole. Substituents: Lacks the pyrrolidine sulfonyl group; instead, it incorporates a 4-phenylenediamine moiety. Properties: Fluorescent properties (noted in keywords), suggesting applications in imaging or sensors.

- N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride (): Core Structure: Pyrimidine-benzamide with a morpholine-phenylamino group. Substituents: Morpholine (polar oxygen-containing ring) vs. pyrrolidine sulfonyl. Properties: Hydrochloride salt enhances solubility; morpholine may improve blood-brain barrier penetration .

Benzamide Derivatives with Sulfonamide/Sulfonyl Groups

- 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide (): Core Structure: Benzamide with imidazole and isoxazole-sulfonamide groups. Substituents: Sulfamoyl-linked isoxazole vs. pyrrolidine sulfonyl. Activity: Notable antifungal activity, attributed to the sulfonamide’s interaction with fungal enzymes .

4-Sulfamoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide ():

Pharmacological Activities of Structural Analogues

Key Structural and Functional Insights

- Pyrrolidine Sulfonyl vs.

- Pyrimidine vs. Bipyridine : Pyrimidine’s smaller ring size may enhance metabolic stability compared to bipyridine, which is prone to oxidation .

- Imidazole Positioning : The imidazole at the pyrimidine’s 6-position (target) vs. bipyridine’s 4-position () could alter binding modes in enzymatic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.